3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-methylbenzaldehyde with thiazolidine-4-carboxylic acid in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Phenylthiazolidines: Compounds with a phenyl group attached to the thiazolidine ring, similar to the structure of 3-Acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the acetyl and carboxylic acid functional groups, which can influence its reactivity and biological activity. The combination of these functional groups with the thiazolidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15NO3S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-8-3-5-10(6-4-8)12-14(9(2)15)11(7-18-12)13(16)17/h3-6,11-12H,7H2,1-2H3,(H,16,17) |
InChI Key |
JIFJBRTVYQXRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C |
Origin of Product |
United States |
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